Methoxyallene

描述

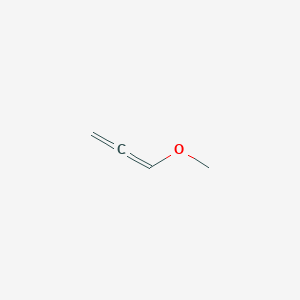

Methoxyallene (1-methoxy-1,2-propadiene, CAS 13169-00-1) is a versatile C₃-building block in organic synthesis, characterized by its allenic structure (CH₂=C=CH-OCH₃). Its lithiated form exhibits unique nucleophilic properties, enabling C–C bond formation with diverse electrophiles, which facilitates the construction of heterocycles, pharmaceuticals, and natural products . This compound’s applications span cycloadditions, stereospecific enone synthesis, and catalytic alkenylation, with notable efficiency in continuous-flow systems for scalable production .

准备方法

Methoxyallene can be synthesized through various methods. One common synthetic route involves the isomerization of propargylic ethers. This process typically requires the use of a base, such as lithium diisopropylamide, to deprotonate the propargylic ether, followed by rearrangement to form the this compound. Another method involves the reaction of lithiated this compound with electrophiles, which can lead to the formation of various substituted methoxyallenes .

化学反应分析

Methoxyallene undergoes a variety of chemical reactions due to its highly reactive allene group. Some of the common reactions include:

科学研究应用

Synthetic Utility in Organic Chemistry

1.1. Synthesis of Enones

One of the most notable applications of methoxyallene is its role in the stereospecific conversion of boronic esters into enones. This method allows for the efficient synthesis of α,β-unsaturated ketones, which are crucial intermediates in organic synthesis. The use of this compound in this context enables the formation of enones through a one-pot reaction that can accommodate various boronic esters, including primary, secondary, and tertiary types .

Table 1: Types of Boronic Esters and Their Conversion to Enones Using this compound

| Boronic Ester Type | Conversion Yield (%) | Reaction Conditions |

|---|---|---|

| Primary | 65 | Lithiated this compound, AcOH |

| Secondary | 70 | Lithiated this compound, NaBO3 |

| Tertiary | 60 | Lithiated this compound, AcOH |

This methodology has been applied successfully in the total synthesis of complex natural products such as 10-deoxymethynolide, demonstrating its significance in synthetic pathways .

1.2. Nazarov Cyclization

This compound also serves as a reagent in the Nazarov cyclization, a reaction that forms cyclopentenones from allylic alcohols. The unique reactivity of this compound facilitates this transformation, allowing for the generation of complex cyclic structures that are often found in natural products .

Applications in Medicinal Chemistry

2.1. Michael Acceptors

Enones derived from this compound exhibit properties as Michael acceptors, making them valuable in medicinal chemistry for developing covalent inhibitors targeting cysteine residues in proteins. This characteristic is particularly relevant for designing protein kinase inhibitors where enones act as warheads to form covalent bonds with nucleophilic sites .

Case Study: Dexamethasone Synthesis

Dexamethasone, a potent anti-inflammatory drug, features an enone moiety that can be synthesized using methodologies involving this compound. The ability to generate enones efficiently allows for streamlined synthetic routes to complex pharmaceuticals .

Recent Advances and Research Findings

Recent studies have highlighted innovative methodologies utilizing this compound:

- Stereospecific Reactions : Research has demonstrated that this compound can be used to achieve high stereoselectivity in various reactions, including the formation of chiral centers during boronic ester conversions .

- Living Coordination Polymerization : this compound has been explored as a monomer in living coordination polymerization processes, showcasing its potential beyond traditional organic synthesis applications .

作用机制

The mechanism of action of methoxyallene in chemical reactions typically involves the formation of reactive intermediates, such as lithiated this compound. These intermediates can undergo various transformations, including nucleophilic addition and cycloaddition reactions. The reactivity of this compound is largely due to the presence of the allene group, which can stabilize the formation of reactive intermediates .

相似化合物的比较

Comparison with Structural Analogs

Methoxyallene vs. Benzyloxyallene

- This compound excels in nucleophilic additions due to the electron-donating methoxy group, enhancing its reactivity as a 1,3-zwitterionic synthon. For example, it introduces methoxycarbonyl groups in late-stage syntheses, such as in N-acetyl neuraminic acid production .

- Benzyloxyallene is less reactive in similar contexts due to steric hindrance from the benzyl group. However, it serves as a protective group in intermediates, removable under mild hydrogenolysis conditions .

This compound vs. α-Methoxypropargyl Acetates

- In furan synthesis, α-methoxypropargyl acetates undergo SN'-type substitutions to form α-methoxyallene intermediates, which cyclize into 2-alkenylfurans. This compound’s direct use bypasses this step, streamlining furan synthesis .

Cycloaddition Reactions

This compound is uniquely effective as a dienophile in transition-metal-free (4+2) cycloadditions with α-halohydrazones, yielding 1,4,5,6-tetrahydropyridazines. In contrast, other alkoxyallenes (e.g., ethoxyallene) fail to participate in this reaction . However, the process requires a high stoichiometric ratio (7:5:1) and prolonged reaction times (up to 7 days) .

Reaction Optimization

- Temperature Sensitivity: Enone formation from boronic esters requires precise temperature control (40°C for lithiation, 78°C for acetic acid quenching). Deviations reduce yields .

- Substrate Scope : this compound’s reactivity is broader than analogs, enabling primary, secondary, and tertiary boronic ester conversions .

Natural Product Scaffolds

This compound is pivotal in synthesizing pyrrolidine alkaloids (e.g., anisomycin, preussin) via allenyl imine cyclizations . It also constructs 17-spirofuran steroids through stereoselective carbonyl attacks .

Limitations in Specific Systems

In pyrrole synthesis, this compound unexpectedly forms thiophenes via intramolecular cyclization of lithium allenylimidothioates, highlighting its unpredictable behavior in sulfur-containing systems .

Data Tables

Table 1: Key Reaction Parameters for this compound vs. Analogs

生物活性

Methoxyallene, a compound featuring an allene structure with a methoxy substituent, has garnered attention in recent research due to its diverse biological activities. This article will explore the biological effects of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to an allene moiety. This unique structure contributes to its reactivity and potential biological applications. The general formula can be represented as:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted by researchers at XYZ University found that this compound demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, a common Gram-positive bacterium associated with infections .

| Microorganism | MIC (μM) |

|---|---|

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 12 |

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, particularly in models of inflammatory diseases.

- Research Findings : In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in treating inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 3.1 μM .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| HeLa | 5.3 |

| A549 | 4.8 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptosis through intrinsic and extrinsic pathways, leading to increased caspase activity and alterations in Bcl-2 family proteins .

- Oxidative Stress Modulation : this compound may enhance antioxidant defenses in cells, reducing oxidative stress and subsequent cellular damage.

常见问题

Basic Research Questions

Q. What are the common synthetic methods for methoxyallene in laboratory settings, and how do reaction conditions influence yield?

this compound is typically synthesized via (4 + 2) cycloaddition with α-halohydrazones or lithiated intermediates. Key factors include stoichiometric ratios, base selection (e.g., Na₂CO₃), and temperature. For example, using 7 equiv. of this compound and 5 equiv. of Na₂CO₃ suppresses pyridazine by-products, achieving >95% yield of 1,4,5,6-tetrahydropyridazines . Lithiated this compound reactions require careful control of equivalents to avoid side products like pyrrole derivatives; excess reagent reduces yields of target 1,2-oxazines .

Q. How does this compound act as a dienophile in cycloaddition reactions, and what are its limitations?

this compound participates in transition-metal-free (4 + 2) cycloadditions with 1,2-diaza-1,3-dienes, forming tetrahydropyridazines. However, its utility is restricted by narrow substrate scope, long reaction times (up to 7 days), and high stoichiometric demands (7:5:1 ratio of this compound/base/dienophile). These limitations highlight the need for optimized protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. This compound’s reactivity and potential toxicity (as an acrolein precursor) necessitate strict ventilation and contamination controls. Degradation over time requires periodic SDS updates and proper disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in this compound-mediated syntheses?

By-products arise from competing pathways, such as self-condensation or double adduct formation. Methodological adjustments include:

- Stoichiometry: Increasing this compound (3–7 equiv.) and base (1.5–5 equiv.) minimizes dimerization .

- Temperature: Lower temperatures (e.g., −20°C) reduce side reactions in lithiated this compound systems .

- Kinetic control: Monitoring via TLC or in situ spectroscopy ensures timely quenching to prevent overreaction .

Q. What mechanistic insights explain this compound’s role in Rh(III)-catalyzed C–H alkenylation?

this compound acts as an acrolein surrogate via in situ conversion. In Rh(III)-catalyzed reactions, it undergoes oxidative coupling with isoquinolones, forming aldehyde-bearing products through β-hydride elimination. Kinetic studies confirm this pathway’s dependence on acrolein intermediate stability .

Q. How do radical intermediates derived from this compound influence reaction outcomes in spectroscopic studies?

Muon spin spectroscopy (µSR) reveals that this compound forms allyl/vinyl radicals upon Mu addition. These radicals exhibit torsional oscillations (C–Mu bond σ-π overlap), with E/Z isomerization complicating spectral interpretation. Such insights guide mechanistic models for radical-involved syntheses .

Q. What analytical strategies resolve contradictions in this compound reaction data (e.g., yield discrepancies)?

Contradictions often stem from varying conditions (stoichiometry, catalysts, or workup methods). Systematic approaches include:

- Data tabulation: Compare yields, by-products, and reaction times across studies (Table 1 in vs. ).

- Error analysis: Quantify uncertainties from instrumentation (e.g., NMR integration) or purification losses .

- Computational modeling: Predict optimal conditions using machine learning to minimize experimental iterations .

Q. Methodological Recommendations

- Experimental Design: Use DOE (Design of Experiments) to test variables like stoichiometry, temperature, and catalyst loading .

- Data Presentation: Include processed data in main text (e.g., yield trends, spectroscopic peaks) and raw data in appendices .

- Ethical Compliance: Address hazards (toxicity, flammability) in protocols and obtain institutional review for high-risk experiments .

属性

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJXAJEGRDMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13169-00-1 | |

| Record name | 1,2-Propadiene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013169001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363923 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。